REACTION_CXSMILES
|
[Li+].CC([N-]C(C)C)C.[Cl:9][C:10]1[CH:11]=[C:12]([F:18])[C:13]([C:16]#[N:17])=[N:14][CH:15]=1.[I:19]I>C1COCC1>[Cl:9][C:10]1[C:11]([I:19])=[C:12]([F:18])[C:13]([C:16]#[N:17])=[N:14][CH:15]=1 |f:0.1|
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=NC1)C#N)F
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at −78° C. for an additional 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
was poured rapidly into the reaction
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Type
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CUSTOM
|
Details
|
the resulting mixture was removed from the cold bath
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Type
|
STIRRING
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Details
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stirred for 20 s
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Duration
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20 s
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched by the addition of saturated aq. NaS2O3
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Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with ethyl acetate
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Type
|
WASH
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Details
|
the organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C(=NC1)C#N)F)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.4 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |